molecular formula C23H20ClN3O3S B2684742 N1-(4-chlorobenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide CAS No. 899735-66-1

N1-(4-chlorobenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide

Cat. No.: B2684742
CAS No.: 899735-66-1
M. Wt: 453.94
InChI Key: QJSJWSPWYGQQIC-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide is a synthetic oxalamide derivative characterized by a 4-chlorobenzyl group, a tetrahydroquinolin scaffold substituted with a thiophene-2-carbonyl moiety, and a central oxalamide linker. The oxalamide group facilitates hydrogen bonding, which may influence crystallization behavior and solubility, while the tetrahydroquinolin core provides a rigid aromatic framework for target interactions .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S/c24-17-7-5-15(6-8-17)14-25-21(28)22(29)26-18-9-10-19-16(13-18)3-1-11-27(19)23(30)20-4-2-12-31-20/h2,4-10,12-13H,1,3,11,14H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSJWSPWYGQQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-chlorobenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide (CAS Number: 899735-66-1) is a synthetic compound characterized by its unique structural features that include a thiophene moiety and a tetrahydroquinoline backbone. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H20ClN3O3S with a molecular weight of approximately 453.9 g/mol. The compound's structure is integral to its biological activity, with specific functional groups contributing to its pharmacological properties.

PropertyValue
Molecular FormulaC23H20ClN3O3S
Molecular Weight453.9 g/mol
CAS Number899735-66-1

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have been shown to possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.

A study demonstrated that related compounds exhibited Minimum Inhibitory Concentrations (MICs) ranging from 32 to 42 µg/mL against Candida albicans, suggesting that the incorporation of halogenated phenyl groups enhances antibacterial efficacy .

Anticancer Activity

The anticancer potential of oxalamide derivatives has been explored in several studies. For example, compounds with tetrahydroquinoline structures have shown promise in inhibiting cancer cell proliferation. In vitro assays indicated that similar oxalamide derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves disruption of mitochondrial function and activation of caspases .

Anti-inflammatory Activity

Inflammation is a common underlying factor in many diseases. Compounds like this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Research has indicated that related compounds can downregulate TNF-alpha and IL-6 production in macrophages stimulated by lipopolysaccharides (LPS) .

Case Studies

Several studies have investigated the biological activities of thiophene-containing oxalamides:

  • Study on Antimicrobial Properties :
    • Researchers synthesized a series of thiophene derivatives and tested their antimicrobial activity against clinical isolates.
    • Results showed that the presence of a chlorobenzyl group significantly enhanced activity against Gram-positive bacteria.
  • Anticancer Evaluation :
    • A comparative study on tetrahydroquinoline derivatives revealed that modifications at the nitrogen atom influenced cytotoxicity.
    • Compounds showed IC50 values ranging from 10 to 20 µM against various cancer cell lines.
  • Inflammatory Response Modulation :
    • In vivo studies demonstrated that administration of related oxalamides reduced paw edema in rats induced by carrageenan.
    • Histological analysis confirmed decreased infiltration of inflammatory cells in treated groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of N1-(4-chlorobenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide as an anticancer agent. Its structural features allow it to interact with various biological targets involved in cancer cell proliferation and survival. For instance, research indicates that this compound can inhibit specific kinases that are crucial for tumor growth .

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound showed significant cytotoxic effects on breast cancer cell lines (MCF-7) at low micromolar concentrations. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against various pathogens. In vitro tests revealed that it exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against common fungal strains.

Case Study : In a study conducted by researchers at a pharmaceutical laboratory, this compound was found to effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Neuropharmacological Applications

3. Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

Case Study : A recent investigation into the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress indicated a significant reduction in cell death and improved cell viability compared to untreated controls .

Synthesis and Modification

The synthesis of this compound involves several steps including the formation of oxalamide linkages and thiophene derivatives. Various synthetic routes have been explored to enhance its bioactivity and selectivity towards specific targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Oxalamide Derivatives

The oxalamide functional group is shared with compounds like N1,N2-bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide (). Key differences include:

  • Substituents: The target compound uses a tetrahydroquinolin-thiophene hybrid, whereas analogs like the bis-azetidinyl oxalamide in rely on smaller, strained azetidine rings.
  • Synthesis: Both compounds employ chloroacetyl chloride and triethylamine in 1,4-dioxane, but the target compound likely requires additional steps to functionalize the tetrahydroquinolin and thiophene moieties .

Table 1: Structural Comparison of Oxalamide Derivatives

Feature Target Compound Compound
Central Linker Oxalamide Oxalamide
Substituent 1 4-Chlorobenzyl 3-Chloro-2-(4-hydroxy-3-methoxyphenyl)
Substituent 2 Thiophene-2-carbonyl-tetrahydroquinolin Azetidinyl rings
Synthetic Solvent Likely 1,4-dioxane 1,4-dioxane
Chlorobenzyl-Containing Compounds

Chlorobenzyl groups are common in pesticides such as propiconazole and etaconazole (). While these triazole fungicides differ in core structure, the 4-chlorobenzyl group in the target compound may enhance lipid solubility and target binding, analogous to its role in agrochemicals. However, the absence of a triazole ring in the target suggests a divergent mechanism of action .

Table 2: Chlorobenzyl Group Impact

Compound Core Structure Chlorobenzyl Position LogP (Estimated)
Target Compound Oxalamide + THQ* 4-position ~3.5 (high)
Propiconazole Triazole 2,4-dichlorophenyl ~4.2
Etaconazole Triazole 2,4-dichlorophenyl ~3.8

*THQ = tetrahydroquinolin

Tetrahydroquinolin-Based Molecules

The tetrahydroquinolin scaffold in the target compound is structurally distinct from the triazole-thione derivatives in . However, both classes exhibit hydrogen-bond-driven crystallization (e.g., N–H···O/S interactions in ).

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N1-(4-chlorobenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Amide Coupling : Reaction of oxalyl chloride with intermediates like 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-amine and 4-chlorobenzylamine under anhydrous conditions (e.g., DMF as solvent) .
  • Functional Group Protection : Use of sodium hydride (NaH) to deprotonate amines, enabling controlled nucleophilic substitution .
  • Purification : Column chromatography (silica gel) or recrystallization (e.g., from chloroform or ethyl acetate/hexane mixtures) to isolate the final product .

Example Protocol (Adapted from ):

StepReagents/ConditionsYieldKey Observations
1NaH in DMF, 0°C → RT12%Low yield due to steric hindrance at tetrahydroquinoline
2Oxalyl chloride, anhydrous DCM64%High regioselectivity confirmed by 13C NMR^{13}\text{C NMR}

Advanced: How can computational modeling predict the metabolic stability of this compound in human aldehyde oxidase (hAOX1) systems?

Answer:
Computational strategies include:

  • Density Functional Theory (DFT) : To calculate electron-deficient regions prone to oxidation (e.g., thiophene or tetrahydroquinoline moieties) .
  • Molecular Docking : Simulate interactions between the compound and hAOX1’s active site, focusing on hydrogen bonding with FAD cofactors .
  • QSAR Models : Correlate substituent effects (e.g., 4-chlorobenzyl vs. methyl groups) with metabolic half-life data from in vitro assays .

Key Findings from Similar Compounds ( ):

  • Thiophene rings enhance metabolic stability due to sulfur’s electron-withdrawing effects.
  • Chlorine substituents on benzyl groups reduce CYP450-mediated degradation (t1/2_{1/2} increased by 2.3× compared to non-halogenated analogs).

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR} : Confirm regiochemistry of the oxalamide linkage and substitution patterns on tetrahydroquinoline/thiophene rings (e.g., δ 7.2–7.6 ppm for aromatic protons) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm1^{-1}) and N-H bending (1540–1600 cm1^{-1}) .
  • UPLC-MS : Verify molecular weight (e.g., [M+H]+^+ peak) and purity (>95%) .

Example Data (Adapted from ):

TechniqueKey Peaks/SignalsInterpretation
1H NMR^{1}\text{H NMR}δ 2.82 (t, J=5.8 Hz, 2H)Tetrahydroquinoline CH2_2 adjacent to carbonyl
IR1685 cm1^{-1}Thiophene-2-carbonyl C=O stretch

Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved for this compound?

Answer:

  • Pharmacokinetic Profiling : Assess bioavailability differences due to poor solubility (e.g., logP >5) using shake-flask experiments .
  • Metabolite Identification : Use HRMS to detect phase I/II metabolites (e.g., hydroxylation at tetrahydroquinoline’s C4 position) .
  • Species-Specific Enzyme Activity : Compare hAOX1 vs. rodent AOX activity via enzyme kinetics (Km_m, Vmax_{max}) .

Case Study ( ):

  • In vitro IC50_{50} = 1.2 μM (anticancer), but in vivo efficacy dropped due to rapid glucuronidation. Solution: Introduce methyl groups to block metabolic sites.

Basic: What solvents and reaction conditions optimize the yield of the oxalamide coupling step?

Answer:

  • Solvent Choice : Anhydrous DMF or dichloromethane (DCM) minimizes hydrolysis of oxalyl chloride .
  • Temperature : 0–10°C during reagent addition prevents exothermic side reactions .
  • Catalysts : Triethylamine (TEA) as a base enhances nucleophilicity of amine intermediates .

Optimization Table ( ):

SolventBaseTemp (°C)Yield
DMFTEA1064%
THFNaH012%

Advanced: How do substituents on the tetrahydroquinoline ring influence the compound’s binding affinity to biological targets?

Answer:

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance hydrogen bonding with target proteins (e.g., kinase ATP pockets) .
  • Steric Effects : Bulky substituents at C6 (e.g., thiophene-2-carbonyl) reduce off-target interactions but may lower solubility .
  • Structure-Activity Relationship (SAR) : Methyl groups at C2 improve metabolic stability, while methoxy groups at C6 increase logP .

SAR Data ( ):

SubstituentIC50_{50} (μM)logP
4-Cl0.84.9
2-CH3_31.55.2

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